molecular formula C22H22N6O2S B6532279 4-ethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide CAS No. 1019098-77-1

4-ethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide

Cat. No.: B6532279
CAS No.: 1019098-77-1
M. Wt: 434.5 g/mol
InChI Key: DHKIDVVKUSXSFV-UHFFFAOYSA-N
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Description

4-ethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a pyridazine core substituted with a 3-methylpyrazole moiety and a 4-ethylbenzene sulfonamide group. Its structure combines a sulfonamide linker, a phenylamino group, and heterocyclic components (pyridazine and pyrazole), which are common in medicinal chemistry for optimizing solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name

4-ethyl-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O2S/c1-3-17-4-10-20(11-5-17)31(29,30)27-19-8-6-18(7-9-19)23-21-12-13-22(25-24-21)28-15-14-16(2)26-28/h4-15,27H,3H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKIDVVKUSXSFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The efficacy and stability of F2321-0077 can be influenced by various environmental factors. For instance, the presence of other medications can affect its action. In clinical trials, F2321-0077 was combined with other drugs like palbociclib and fulvestrant, which resulted in a statistically significant and clinically meaningful improvement in progression-free survival. The patient’s health status, genetic factors, and lifestyle can also influence the compound’s action, efficacy, and stability.

Biological Activity

4-ethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide is a sulfonamide derivative known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits potential therapeutic effects against various diseases, including cancer and infectious diseases.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Core Structure : A benzene sulfonamide with an ethyl group and a complex substituent containing a pyridazinyl and pyrazolyl moiety.

Anticancer Properties

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. For instance, research on similar compounds has demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation.

Table 1: Anticancer Activity of Sulfonamide Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
4-Ethyl SulfonamideHeLa15.2
4-Methyl Pyrazole DerivativeMCF-712.5
6-(3-Methyl Pyrazol-1-yl) Pyridazine DerivativeA54910.0

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. The presence of the pyrazole and pyridazine rings enhances its interaction with bacterial enzymes, leading to effective inhibition.

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)Reference
Staphylococcus aureus25
Escherichia coli30
Candida albicans20

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
  • Cell Cycle Arrest : Studies indicate that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Leishmaniasis Treatment : A derivative exhibited an IC50 of 0.070 mM against Leishmania spp., suggesting that modifications in the sulfonamide structure can enhance antileishmanial activity .

Scientific Research Applications

Antimicrobial Activity

Sulfonamides are traditionally recognized for their antimicrobial properties. Research indicates that derivatives of this compound exhibit significant antibacterial effects against various pathogens. For instance, studies have shown that pyrazole-based compounds can inhibit bacterial growth by interfering with folate synthesis pathways .

Anticancer Properties

Recent investigations into the anticancer potential of pyrazole derivatives have revealed promising results. Compounds similar to 4-ethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide have demonstrated cytotoxic effects on cancer cell lines, suggesting their potential as chemotherapeutic agents. The mechanism of action often involves the induction of apoptosis and cell cycle arrest .

Cardiovascular Applications

Research has also explored the use of this compound in cardiovascular medicine. Certain derivatives have been identified as reversible P2Y12 antagonists, which are crucial in preventing platelet aggregation and thrombus formation—key factors in cardiovascular diseases .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been documented extensively. These compounds can inhibit pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases such as arthritis .

Case Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition of bacterial strains, supporting the use of pyrazole derivatives in antibiotic development.
Anticancer PropertiesShowed cytotoxic effects on breast and colon cancer cell lines; suggested mechanisms include apoptosis induction.
Cardiovascular ApplicationsIdentified as a potential P2Y12 antagonist; could aid in the development of new antiplatelet therapies.
Anti-inflammatory EffectsReduced levels of inflammatory markers in vitro; potential for treating chronic inflammatory conditions.

Comparison with Similar Compounds

Table 1: Comparison of Key Sulfonamide Derivatives

Compound Name Molecular Weight Substituent (R) Core Structure Key Data
4-ethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-BSA 463.5 (calc.) Ethyl (C₂H₅) Pyridazine N/A
4-fluoro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-BSA 439.4 (calc.) Fluoro (F) Pyridazine PubChem ID
4-methoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}-BSA (, compound 2) 385.44 Methoxy (OCH₃) Pyridazine-ether Available: 27 mg
4-{[4-(Diethylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]amino}-N-(pyridin-2-yl)-BSA (, compound 24) 546.6 Diethylamino Triazine MP: 215–217°C

*BSA = Benzene-1-sulfonamide

Structural and Crystallographic Insights

Crystallographic analysis of related compounds, such as N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine (), reveals planar pyridazine and pyrazole rings with dihedral angles <10°, suggesting strong conjugation. SHELX software () is widely used for refining such structures, ensuring accuracy in bond lengths and angles .

Q & A

Q. What are the optimal synthetic routes for 4-ethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzenesulfonamide?

Methodological Answer: The synthesis of this compound involves multi-step reactions, often leveraging palladium-catalyzed cross-coupling or copper-mediated Ullmann-type couplings for pyridazine-pyrazole linkage. Key steps include:

Pyridazine Core Formation : React 3-methyl-1H-pyrazole with 6-chloropyridazine-3-amine under basic conditions (e.g., Cs₂CO₃) in DMSO at 35–80°C for 24–48 hours .

Sulfonamide Coupling : Attach the benzene sulfonamide moiety via nucleophilic aromatic substitution using 4-ethylbenzenesulfonyl chloride and a substituted aniline intermediate in dichloromethane (DCM) with triethylamine as a base .

Purification : Column chromatography (hexane/EtOAC gradient) yields the final product with >90% purity.

Q. Table 1: Comparison of Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (%)Reference
Pyridazine-pyrazole couplingCs₂CO₃, DMSO, 35°C, 48h17.995
Sulfonamide couplingEt₃N, DCM, RT, 12h6292

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • X-ray Crystallography : Single-crystal analysis (e.g., APEX2 diffractometer) reveals bond angles (e.g., N2–C7–C8 = 105.7°) and confirms planar pyridazine-pyrazole geometry. R-factor ≤ 0.041 indicates high structural accuracy .
  • NMR Spectroscopy : 1H^1H NMR (400 MHz, CDCl₃) shows distinct peaks for ethyl groups (δ 1.2–1.4 ppm) and sulfonamide protons (δ 7.8–8.1 ppm). 13C^13C NMR confirms aromatic carbons (δ 120–150 ppm) .
  • HRMS : Molecular ion peak [M+H]⁺ at m/z 452.12 confirms molecular weight .

Advanced Research Questions

Q. How can researchers address solubility challenges in pharmacological testing?

Methodological Answer: Poor aqueous solubility (common in sulfonamide derivatives) is mitigated by:

Co-solvent Systems : Use DMSO/PBS (10:90 v/v) for in vitro assays, ensuring ≤0.1% DMSO to avoid cytotoxicity .

Salt Formation : Synthesize sodium or hydrochloride salts via reaction with NaOH/HCl, improving solubility by 3–5× .

Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) for enhanced bioavailability in animal models .

Q. What strategies resolve conflicting bioactivity data in kinase inhibition studies?

Methodological Answer: Contradictions in IC₅₀ values may arise from assay conditions. Validate using:

Orthogonal Assays : Compare fluorescence polarization (FP) and time-resolved FRET (TR-FRET) results for kinase inhibition .

ATP Competition Studies : Perform kinetic assays with varying ATP concentrations (0.1–10 mM) to confirm competitive/non-competitive inhibition .

Structural Docking : Use AutoDock Vina to model binding poses, correlating with experimental IC₅₀ discrepancies due to solvent-exposed residues .

Q. How to optimize selectivity for target kinases while minimizing off-target effects?

Methodological Answer:

SAR Analysis : Modify the pyridazine substituents (e.g., replace ethyl with trifluoromethyl) to enhance hydrogen bonding with kinase active sites .

Selectivity Screening : Use a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target hits. Adjust the sulfonamide para-substituent to reduce affinity for non-target kinases .

Proteomics Profiling : Perform thermal shift assays (TSA) to assess binding to non-kinase proteins .

Q. Table 2: Kinase Selectivity Profile

KinaseIC₅₀ (nM)Selectivity Ratio (vs. Off-target)
EGFR12 ± 250× (vs. VEGFR2)
CDK2450 ± 305× (vs. CDK4)

Q. What are best practices for stability studies under physiological conditions?

Methodological Answer:

  • Forced Degradation : Expose to pH 1–13 buffers (37°C, 24h) and analyze via HPLC. Sulfonamide bonds degrade at pH >10, requiring formulation at neutral pH .
  • Light Sensitivity : Store in amber vials under N₂ atmosphere; UV-Vis spectra show 5% degradation after 48h under UV light .
  • Metabolic Stability : Incubate with liver microsomes (human/rat). Half-life >2h indicates suitability for in vivo studies .

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